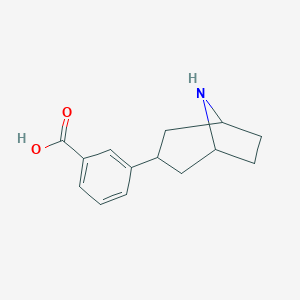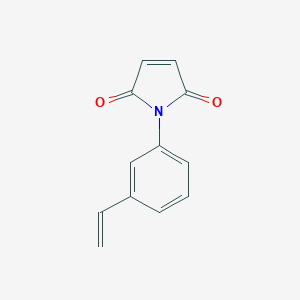
2-Amino-5-bromo-4-methylpyrimidine
概要
説明
2-Amino-5-bromo-4-methylpyrimidine is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-4-methylpyrimidine involves various methods. For instance, it can be synthesized from β-formyl enamide using urea as a source of ammonia under microwave irradiation . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More detailed synthesis routes can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2-Amino-5-bromo-4-methylpyrimidine is C5H6BrN3 . Its molecular weight is 188.03 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-5-bromo-4-methylpyrimidine are complex and can involve various other compounds . More detailed information about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-methylpyrimidine is a solid with a melting point of 148-151 °C (lit.) . It is soluble in methanol .科学的研究の応用
Pharmaceutical Intermediates
2-Amino-5-bromo-4-methylpyrimidine: is widely used as an intermediate in the synthesis of pharmaceuticals. Its halogenated and amino groups make it a versatile building block for constructing complex molecules. It is particularly valuable in the creation of antiviral drugs, where the bromine atom can be strategically replaced or used in coupling reactions to add other pharmacophores .
Organic Synthesis
In organic chemistry, this compound serves as a precursor for various organic transformations. Its reactivity with nucleophiles and electrophiles allows for the synthesis of pyrimidine derivatives, which are core structures in many organic compounds, including agrochemicals and dyes .
Analytical Chemistry
2-Amino-5-bromo-4-methylpyrimidine: is utilized in analytical methods as a standard or reference compound. Its well-defined structure and properties enable it to be used in calibrating instruments and validating analytical techniques such as NMR, HPLC, and mass spectrometry .
Biochemical Research
This compound finds applications in biochemistry, particularly in the study of nucleic acids and proteins. It can act as an analog to naturally occurring bases in nucleic acids, helping to elucidate the mechanisms of DNA replication and repair .
Materials Science
In materials science, 2-Amino-5-bromo-4-methylpyrimidine contributes to the development of new materials with potential electronic and photonic applications. Its incorporation into polymers and crystals can lead to materials with unique optical and electronic properties .
Medical Research
In medical research, the compound is used in the synthesis of diagnostic agents and imaging compounds. Its ability to be tagged with radioactive isotopes makes it useful in tracking and imaging biological processes in vivo .
Safety and Hazards
2-Amino-5-bromo-4-methylpyrimidine may cause respiratory irritation, serious eye damage, skin irritation, and can be harmful if swallowed .
Relevant Papers The relevant papers for 2-Amino-5-bromo-4-methylpyrimidine include studies on its synthesis, properties, and potential applications . These papers provide a comprehensive analysis of the compound.
特性
IUPAC Name |
5-bromo-4-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQVTZJEIXYDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595146 | |
| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methylpyrimidine | |
CAS RN |
17321-93-6 | |
| Record name | 5-Bromo-4-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














